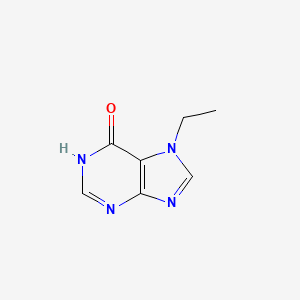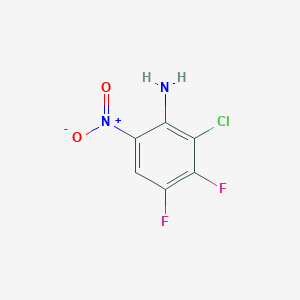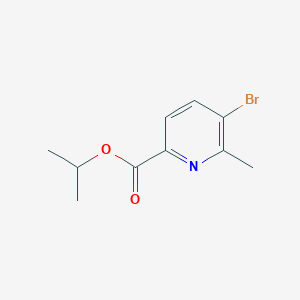
Cyclohexanone, 2-ethylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-ethylidene- is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexanone, where an ethylidene group is attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-ethylidene- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between cyclohexanone and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained between 15-20°C for several hours .
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-ethylidene- often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as sodium carbonate or other basic catalysts are used to facilitate the reaction. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert cyclohexanone, 2-ethylidene- to cyclohexanol derivatives.
Substitution: The ethylidene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexanone derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 2-ethylidene- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 2-ethylidene- involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes nucleophilic addition, where the ethylidene group reacts with oxygen species to form intermediate products. These intermediates then undergo further transformations to yield the final oxidized products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: The parent compound, differing by the absence of the ethylidene group.
Cyclohexanol: The reduced form of cyclohexanone.
Ethylidenecyclohexane: A similar compound with a different substitution pattern.
Uniqueness
Cyclohexanone, 2-ethylidene- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
1122-25-4 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(2Z)-2-ethylidenecyclohexan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2- |
Clé InChI |
YPRIHWWNQRSAQL-UQCOIBPSSA-N |
SMILES |
CC=C1CCCCC1=O |
SMILES isomérique |
C/C=C\1/CCCCC1=O |
SMILES canonique |
CC=C1CCCCC1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B3213560.png)

![Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3213572.png)

![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile;hydrochloride](/img/structure/B3213586.png)




